2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide
Overview
Description
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Acetylation: The isoquinoline derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated product undergoes amidation with 2,4-dimethoxyaniline to form the desired amide bond.
Nitration: The final step involves nitration of the aromatic ring using a nitrating agent like nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core and the methoxy groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its isoquinoline core.
Pharmacology: The compound can be studied for its potential as an inhibitor of specific enzymes or receptors.
Materials Science: It may be used in the development of organic semiconductors or as a precursor for the synthesis of more complex materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The isoquinoline core can interact with neurotransmitter receptors or enzymes, potentially inhibiting their activity. The nitro group may also play a role in redox reactions within biological systems, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Shares the isoquinoline core but lacks the additional functional groups.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another compound with a similar core structure but different substituents.
Uniqueness
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide is unique due to its combination of an isoquinoline core, acetylamino group, dimethoxyphenyl group, and nitro group. This combination of functional groups provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6/c1-35-20-8-10-23(24(14-20)36-2)28-26(32)21-13-19(30(33)34)7-9-22(21)27-25(31)16-29-12-11-17-5-3-4-6-18(17)15-29/h3-10,13-14H,11-12,15-16H2,1-2H3,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNLJKNMNJZZAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3CCC4=CC=CC=C4C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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